molecular formula C19H24ClNO3 B3061311 Morpholine, 2-(alpha-(o-ethoxyphenoxy)benzyl)-, hydrochloride CAS No. 93851-85-5

Morpholine, 2-(alpha-(o-ethoxyphenoxy)benzyl)-, hydrochloride

Cat. No.: B3061311
CAS No.: 93851-85-5
M. Wt: 349.8 g/mol
InChI Key: YEAGVSAOGVUCPE-UHFFFAOYSA-N
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Description

Morpholine, 2-(alpha-(o-ethoxyphenoxy)benzyl)-, hydrochloride, also known as E-4031, is a chemical compound with the molecular formula C19H24ClNO3 and a molecular weight of 349.8 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 2-(alpha-(o-ethoxyphenoxy)benzyl)-, hydrochloride involves several steps:

    Starting Materials: The synthesis begins with 2-ethoxyphenol and epichlorohydrin.

    Reaction with Epichlorohydrin: 2-ethoxyphenol is reacted with epichlorohydrin to form 1,2-epoxy-3-(o-ethoxyphenoxy)-propane.

    Formation of Intermediate: The intermediate is then reacted with 2-aminoethyl hydrogen sulfate and sodium hydroxide in ethanol and water at 60°C for 18 hours.

    Isolation of Product: The reaction mixture is evaporated to dryness, dissolved in water, and extracted with diethyl ether. The combined extracts are dried and evaporated to yield the crude product.

    Final Product Formation: The crude product is dissolved in isopropanol, treated with concentrated hydrochloric acid and ethyl acetate, and cooled to obtain the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 2-(alpha-(o-ethoxyphenoxy)benzyl)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Morpholine, 2-(alpha-(o-ethoxyphenoxy)benzyl)-, hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research explores its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of Morpholine, 2-(alpha-(o-ethoxyphenoxy)benzyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to affect ion channels, particularly potassium channels, which play a

Properties

IUPAC Name

2-[(2-ethoxyphenoxy)-phenylmethyl]morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3.ClH/c1-2-21-16-10-6-7-11-17(16)23-19(15-8-4-3-5-9-15)18-14-20-12-13-22-18;/h3-11,18-20H,2,12-14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEAGVSAOGVUCPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC(C2CNCCO2)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10917493
Record name 2-[(2-Ethoxyphenoxy)(phenyl)methyl]morpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10917493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93851-85-5
Record name Morpholine, 2-(alpha-(o-ethoxyphenoxy)benzyl)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093851855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(2-Ethoxyphenoxy)(phenyl)methyl]morpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10917493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Morpholine, 2-(alpha-(o-ethoxyphenoxy)benzyl)-, hydrochloride
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Morpholine, 2-(alpha-(o-ethoxyphenoxy)benzyl)-, hydrochloride
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Morpholine, 2-(alpha-(o-ethoxyphenoxy)benzyl)-, hydrochloride
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Morpholine, 2-(alpha-(o-ethoxyphenoxy)benzyl)-, hydrochloride
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Morpholine, 2-(alpha-(o-ethoxyphenoxy)benzyl)-, hydrochloride
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Morpholine, 2-(alpha-(o-ethoxyphenoxy)benzyl)-, hydrochloride

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